

2-Chloro-4-(trifluoromethyl)pyridine molecular weight

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Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1345723

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An In-Depth Technical Guide to **2-Chloro-4-(trifluoromethyl)pyridine**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-4-(trifluoromethyl)pyridine**, a critical fluorinated pyridine derivative for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental physicochemical properties, explore detailed synthetic routes with mechanistic insights, and discuss its significant applications as a versatile building block in modern chemistry.

Core Physicochemical & Structural Properties

2-Chloro-4-(trifluoromethyl)pyridine (CAS No. 81565-18-6) is a colorless to light yellow liquid whose utility in organic synthesis is largely dictated by its unique electronic and structural characteristics. The presence of a trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring. This group enhances the electrophilicity of the ring's carbon atoms and increases the compound's lipophilicity, a key attribute in pharmaceutical design for improving membrane permeability and metabolic stability. The chlorine atom at the 2-position serves as an excellent leaving group, making it a prime site for nucleophilic substitution reactions, which is the cornerstone of its application as a synthetic intermediate.

Key Physicochemical Data

The essential properties of **2-Chloro-4-(trifluoromethyl)pyridine** are summarized below for quick reference. This data is critical for designing experimental conditions, from reaction temperature to solvent selection and purification methods.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ ClF ₃ N	[1]
Molecular Weight	181.54 g/mol	[2]
CAS Number	81565-18-6	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	146-147 °C (lit.)	[3]
Melting Point	-19 °C	
Density	1.411 - 1.417 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.4490 (lit.)	[2]
Solubility	Soluble in Chloroform, Methanol (Sparingly)	[2]
LogP	2.75	[2]

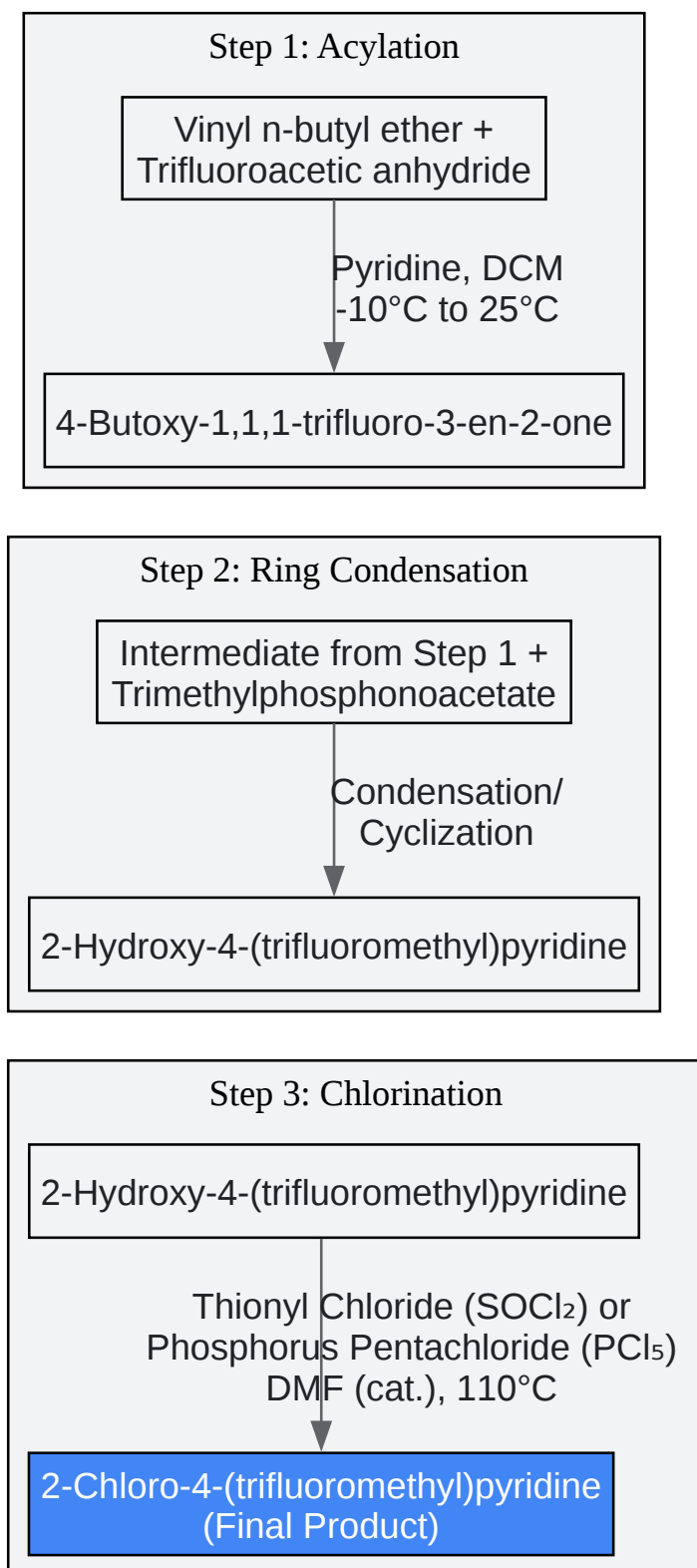
Synthesis Pathway and Experimental Protocol

The synthesis of **2-Chloro-4-(trifluoromethyl)pyridine** is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and scalable strategies involve the construction of the trifluoromethyl-substituted pyridine ring followed by a final chlorination step.

Conceptual Synthesis Workflow

The following diagram illustrates a validated synthetic route, starting from simple precursors and proceeding through key intermediates to the final product. This pathway is designed for

scalability and employs commercially available starting materials.



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Caption: Multi-step synthesis of **2-Chloro-4-(trifluoromethyl)pyridine**.

Detailed Experimental Protocol: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

This protocol details the final, critical step in the synthesis, where the hydroxyl group of the pyridine intermediate is replaced with chlorine. This transformation is pivotal and is typically achieved using potent chlorinating agents.

Trustworthiness Note: The causality for selecting an agent like thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5) lies in their ability to convert hydroxyl groups to good leaving groups, facilitating nucleophilic substitution by the chloride ion. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is a field-proven technique to accelerate the reaction by forming a Vilsmeier intermediate, which is a more reactive chlorinating species.

Step-by-Step Methodology:[\[4\]](#)[\[5\]](#)

- **Reactor Setup:** To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and a suitable solvent such as 1,2-dichloroethane or DMF (10 mL per gram of starting material).
- **Catalyst Addition:** Add a catalytic amount of DMF (1-2 drops) to the stirred suspension.
- **Reagent Addition:** Slowly add thionyl chloride (2.0-2.5 eq) or phosphorus pentachloride (1.1-2.0 eq) dropwise to the mixture at room temperature. The addition should be performed carefully to control any initial exotherm.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for 1,2-dichloroethane) and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice water to quench any unreacted chlorinating agent.
- **Neutralization & Extraction:** Neutralize the aqueous solution to a neutral pH using a 10% sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

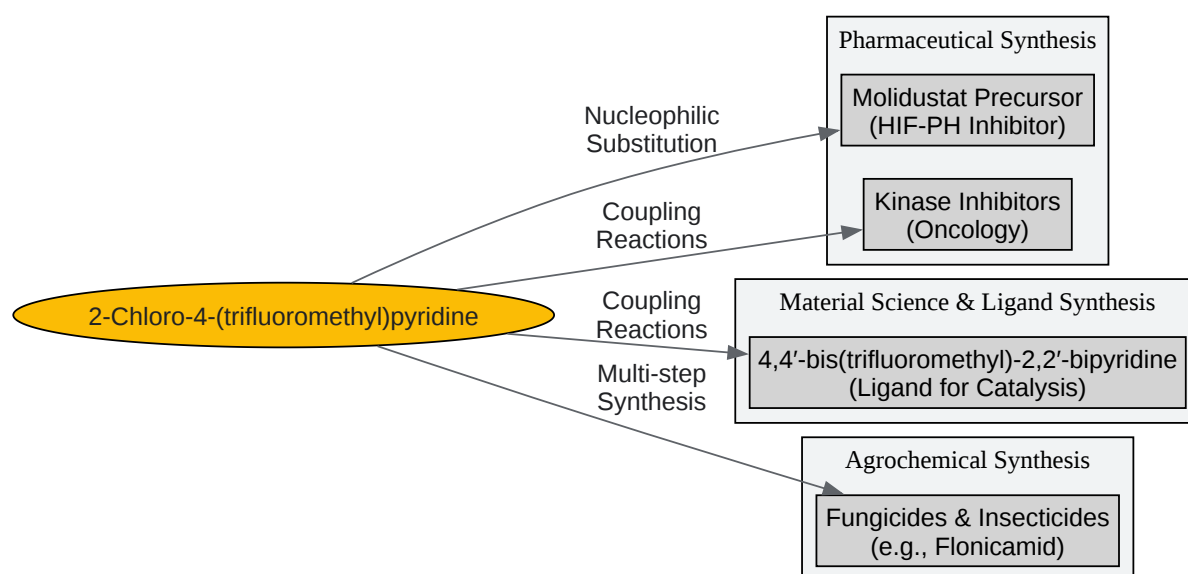
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product, a pale-yellow liquid, can be further purified by vacuum distillation to yield the final product with >92% yield.[4]

Applications in Research and Drug Development

The strategic value of **2-Chloro-4-(trifluoromethyl)pyridine** lies in its role as a versatile precursor for a wide range of higher-value molecules in the pharmaceutical and agrochemical industries.[6][7]

Role as a Key Building Block

The reactivity of the chloro-substituent allows for its displacement in various coupling and substitution reactions, making it an essential building block.



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Caption: Applications of **2-Chloro-4-(trifluoromethyl)pyridine**.

- **Pharmaceutical Intermediates:** It is a vital precursor for the synthesis of Molidustat, an oral HIF-prolyl hydroxylase inhibitor. The trifluoromethylpyridine core is a common scaffold in modern medicinal chemistry, and derivatives have been investigated as kinase inhibitors for cancer therapy and for treating diseases like Alzheimer's.[8]
- **Ligand Synthesis:** It is used to synthesize complex ligands such as 4,4'-bis(trifluoromethyl)-2,2'-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene.[2] These ligands are crucial in coordination chemistry and catalysis.
- **Agrochemicals:** Trifluoromethylpyridine derivatives are foundational to many modern agrochemicals, including fungicides and insecticides like Flonicamid, where the -CF₃ group enhances biological activity.[6]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **2-Chloro-4-(trifluoromethyl)pyridine** is paramount to ensure laboratory safety.

- **Hazard Classification:** The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Some sources also indicate it may be harmful if swallowed or in contact with skin.[9][10]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] For procedures with a risk of aerosol generation, a respirator with a suitable filter (e.g., type ABEK) is recommended.
- **First Aid Measures:**
 - **Skin Contact:** Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[10][11]
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]
 - **Inhalation:** Move the person to fresh air and keep them in a position comfortable for breathing.[11][12]

- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.^{[11][12]}
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.^{[2][12]} The recommended storage temperature is room temperature.^[2]

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